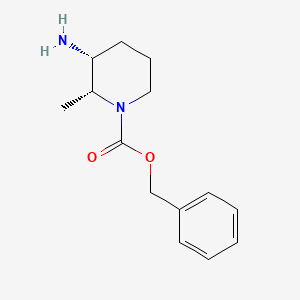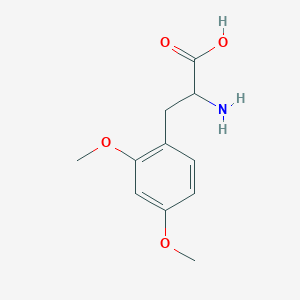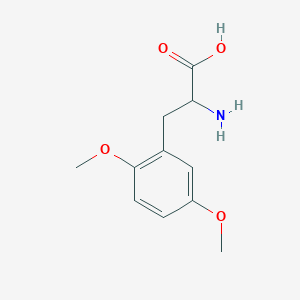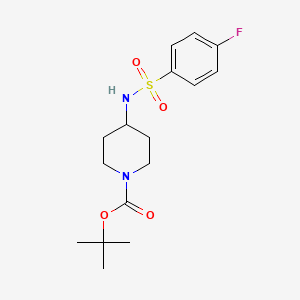
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C6H4ClF3N2S and its molecular weight is 228.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functionalization and Synthesis
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is instrumental in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. It is used to produce various carboxylic acids in high yields, demonstrating its versatility in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006). Additionally, it facilitates the synthesis of diverse pyrimidine derivatives, as indicated by its role in producing pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides (Grigoryan et al., 2012).
Chemical Transformations
This compound is also pivotal in various chemical transformations. For instance, it's involved in the chlorination and conversion processes of pyrimidines, demonstrating its utility in advanced organic synthesis and chemical modification techniques (Harnden & Hurst, 1990).
Development of Antiviral Compounds
In the field of medicinal chemistry, this compound has been utilized to synthesize compounds with potential antiviral activity. This highlights its significance in the development of new therapeutic agents (Saxena et al., 1988).
Antitumor Properties
The compound has been explored for its role in synthesizing new pyrimidines with potential antitumor properties. This exploration extends its application to oncology, showcasing its potential in cancer research and therapy (Badawey, 1996).
Mechanism of Action
Target of Action
It is used as a building block in medicinal chemistry synthesis .
Mode of Action
It is used in the synthesis of various compounds, suggesting that it may interact with multiple targets .
Biochemical Pathways
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors
Result of Action
Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive and should be stored away from oxidizing agents, bases, water/moisture, heat, and light . These factors could potentially affect the compound’s stability and efficacy.
Safety and Hazards
4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is moisture sensitive . It should be stored away from oxidizing agents, bases, water/moisture, heat, and light . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas and kept refrigerated . It has a UN Number of UN1760 .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJNAFRAQDVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729296 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919116-36-2 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)
![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)






![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)


